What is 2-Isopropylanisole?
What is 2-Isopropylanisole?
Topic: 2-Isopropylanisole: A Technical Monograph on Synthesis, Metabolic Stability, and Bio-Analytical Utility Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Isopropylanisole (CAS: 2944-47-0), also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene, is a sterically congested aromatic ether of significant interest in organic synthesis and bio-analytical chemistry.[1] Unlike its para-isomer, which is widely utilized in the flavor industry, the ortho-isomer serves as a specialized scaffold. Its steric bulk—conferred by the proximal isopropyl group—modulates its reactivity and metabolic profile, making it a critical model substrate for studying steric hindrance in Cytochrome P450-mediated O-demethylation. Furthermore, its structural homology to the ADDA moiety of microcystins has established it as a premier template for Molecularly Imprinted Polymers (MIPs) in environmental toxicology.
Chemical Identity & Physicochemical Profile
2-Isopropylanisole presents as a colorless to pale yellow liquid with a characteristic ether-like odor. Its lipophilicity (LogP ~3.4) suggests high membrane permeability, a relevant factor for its use in intracellular metabolic assays.
| Property | Value | Notes |
| CAS Number | 2944-47-0 | Distinct from p-isomer (4132-48-3) |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Boiling Point | 198–200 °C | @ 760 mmHg |
| Density | 0.936 g/mL | @ 25 °C |
| Refractive Index | ||
| LogP (Predicted) | 3.4 | High lipophilicity |
| Solubility | Immiscible in water; soluble in EtOH, Et₂O, CHCl₃ | |
| Key Spectral Feature | MS Base Peak: m/z 135 | Loss of methyl radical from isopropyl group |
Synthetic Pathways & Production
The synthesis of 2-isopropylanisole is a two-stage process requiring precise regiocontrol during the initial alkylation to favor the ortho product over the thermodynamically stable para isomer.
Workflow Description
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Precursor Synthesis (Ortho-Alkylation): Phenol is alkylated with propylene using an aluminum phenoxide catalyst. This catalyst system coordinates with the phenolic oxygen, directing the incoming electrophile to the ortho position via a six-membered transition state.
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Etherification (Williamson Synthesis): The resulting 2-isopropylphenol is methylated. Due to the steric bulk of the adjacent isopropyl group, strong bases and active methylating agents (e.g., dimethyl sulfate or methyl iodide) are required to drive the reaction to completion.
Visualization: Synthetic Route
Figure 1: Two-step synthesis emphasizing the ortho-selective alkylation followed by methylation.
Experimental Protocol: Methylation Step
Standard Operating Procedure for Research Scale (10 mmol)
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Reagents: 2-Isopropylphenol (1.36 g, 10 mmol), Potassium Carbonate (2.76 g, 20 mmol), Methyl Iodide (1.42 g, 10 mmol), Acetone (30 mL).
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Procedure:
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Dissolve 2-isopropylphenol in dry acetone under N₂ atmosphere.
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Add anhydrous K₂CO₃. Stir for 15 min to generate the phenoxide anion.
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Add Methyl Iodide dropwise. Caution: MeI is a suspected carcinogen.
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Reflux at 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
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Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine.
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Purification: Distillation or Flash Chromatography (Silica, 100% Hexanes).
Metabolic Stability & Pharmacokinetics
For drug development professionals, 2-isopropylanisole serves as a textbook example of steric hindrance in metabolism .
Mechanistic Insight
Anisole derivatives typically undergo rapid O-demethylation by CYP2D6 or CYP2E1. However, in 2-isopropylanisole, the bulky isopropyl group at the ortho position creates a "steric shield" around the methoxy group.
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Primary Effect: Inhibition of O-demethylation. The heme iron of the CYP enzyme cannot easily access the methoxy carbon-hydrogen bonds.
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Metabolic Shunting: Metabolism is diverted towards the isopropyl group (benzylic hydroxylation) or the aromatic ring (ring hydroxylation), similar to the metabolic fate observed in isopropyl-substituted heterocycles.
Visualization: Predicted Metabolic Map
Figure 2: Metabolic diversion map. Note the suppression of O-demethylation (red) in favor of side-chain oxidation (green).
Research Application: Molecular Imprinting (MIPs)
A critical application of 2-isopropylanisole in bio-analytical research is its use as a template mimic for cyanobacterial toxins.
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The Problem: Microcystins are hepatotoxins with a conserved ADDA moiety (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid).
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The Solution: The 2-isopropylanisole structure (specifically the methoxy-phenyl core with alkyl substitution) mimics the steric and electronic signature of the ADDA residue.
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Protocol Utility: Researchers synthesize MIPs using 2-isopropylanisole as the "dummy template." The resulting polymer cavities bind Microcystin-LR with high affinity, allowing for the creation of robust, stable sensors for water safety testing without handling the lethal toxin itself during polymer fabrication.
Safety & Toxicology (GHS)
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Signal Word: Warning
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Hazard Statements:
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
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Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 270623, 2-Isopropylanisole. Retrieved from [Link]
- Ortho-Alkylation Catalysis: Google Patents. (2024). Preparation of o-isopropyl phenol (CN1197785A).
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Metabolic Analogues (Isopropyl Metabolism): Aprile, S., et al. (2010). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one. PubMed.[2][5] Retrieved from [Link]
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MIP Application: Defense Technical Information Center (DTIC). (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]
Sources
- 1. 2-Isopropylanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 4-Isopropylanisole | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
